molecular formula C25H19Cl2N3OS B2587238 2-((3,4-dichlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536706-22-6

2-((3,4-dichlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2587238
CAS No.: 536706-22-6
M. Wt: 480.41
InChI Key: SJTLWOLIHDZXDH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidoindole family, a class of heterocyclic molecules characterized by fused pyrimidine and indole rings. The core structure, 3H-pyrimido[5,4-b]indol-4(5H)-one, is substituted at the 2-position with a (3,4-dichlorobenzyl)thio group and at the 3-position with a 3,5-dimethylphenyl group. These substituents confer distinct electronic and steric properties:

  • The 3,5-dimethylphenyl group provides lipophilicity and steric bulk, which may improve membrane permeability and metabolic stability .

The compound’s synthesis likely follows a multi-step route involving nucleophilic substitution and cyclization, analogous to methods described for structurally related pyrimidoindoles (e.g., fluorinated derivatives in and ) .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2N3OS/c1-14-9-15(2)11-17(10-14)30-24(31)23-22(18-5-3-4-6-21(18)28-23)29-25(30)32-13-16-7-8-19(26)20(27)12-16/h3-12,28H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTLWOLIHDZXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC(=C(C=C5)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 2-((3,4-dichlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is part of the pyrimidoindolone class, which is characterized by a fused pyrimidine and indole ring system. This specific compound features a 3,4-dichlorobenzyl group linked via a sulfur atom to the pyrimidine ring and a 3,5-dimethylphenyl group at the third position. While detailed studies on this exact compound are scarce, the broader class of pyrimidoindolones has been investigated for various biological activities.

Anticancer Properties

Pyrimidoindolones have been recognized for their potential anticancer properties. The structural features of this compound suggest that it may interact with various cellular targets involved in cancer progression. Research indicates that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cells. For instance, similar derivatives have shown activity against several cancer cell lines, making them candidates for further development in cancer therapies.

Antimicrobial Activity

The presence of the thioether group in this compound may enhance its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of pathogens. For example, thiosemicarbazide derivatives have been noted for their potent antibacterial activities, indicating that the thioether functionality could play a significant role in enhancing biological activity.

Anti-inflammatory Effects

Research on related compounds has shown promising anti-inflammatory effects. Pyrimidoindolones have been linked to the inhibition of inflammatory pathways, suggesting that this compound could also exhibit similar properties. The mechanism may involve the modulation of cytokine production or inhibition of inflammatory mediators.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidoindolones is often influenced by their structural components. The following table summarizes key features and their potential impact on biological activity:

Structural FeaturePotential Impact on Activity
Thioether GroupEnhances antimicrobial and anticancer properties
3,4-Dichlorobenzyl SubstituentMay increase lipophilicity and target affinity
Dimethylphenyl GroupPotentially enhances selectivity towards targets

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Substituents Key Properties References
2-((3,4-dichlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one 2-(3,4-dichlorobenzylthio), 3-(3,5-dimethylphenyl) High lipophilicity; dual electron-withdrawing (Cl) and donating (CH₃) groups
3-(4-chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one 2-phenacylsulfanyl, 3-(4-chlorophenyl) Enhanced π-π stacking potential due to phenacyl group; moderate solubility
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one 2-(dihydroindol-oxoethyl)sulfanyl, 3-(3,5-dimethylphenyl) Polar oxoethyl group improves aqueous solubility; dihydroindole may modulate bioactivity
3-(4-ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one 2-(pyrrolidinyl-oxoethyl)sulfanyl, 3-(4-ethoxyphenyl) Ethoxy group increases electron density; pyrrolidine enhances conformational flexibility
8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one Fluorine at C8, 4-fluorobenzyl and 2-methoxybenzyl groups Fluorine atoms improve metabolic stability; methoxy group enhances binding affinity

Structural and Functional Insights:

Substituent Effects on Bioactivity: Chlorine atoms (e.g., 3,4-dichlorobenzyl in the target compound) are associated with increased electrophilicity and target engagement, as seen in kinase inhibitors . Methoxy and ethoxy groups (e.g., in and ) improve solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

Conformational Stability :

  • X-ray crystallography of fluorinated analogs () reveals planar pyrimidoindole cores with substituents adopting orientations that minimize steric clashes, suggesting similar rigidity in the target compound .

Metabolic Considerations :

  • The 3,5-dimethylphenyl group in the target compound may slow oxidative metabolism compared to unsubstituted phenyl analogs, as observed in related triazolothiadiazoles () .

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